molecular formula C7H6ClN3 B11916394 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine

3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B11916394
M. Wt: 167.59 g/mol
InChI Key: UKXUMZHSQBRUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a chloromethyl group (-CH2Cl) at the 3-position. The pyrazolo[4,3-b]pyridine scaffold is a bicyclic system comprising fused pyrazole and pyridine rings, which is structurally analogous to purines.

Below, we compare this compound with similar derivatives to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3-(chloromethyl)-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H6ClN3/c8-4-6-7-5(10-11-6)2-1-3-9-7/h1-3H,4H2,(H,10,11)

InChI Key

UKXUMZHSQBRUMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2N=C1)CCl

Origin of Product

United States

Preparation Methods

SNAr with Chloromethyl Hydrazine Derivatives

A cornerstone method for pyrazolo[4,3-b]pyridine synthesis involves SNAr reactions on nitro-substituted pyridines. For 3-(chloromethyl) derivatives, 2-chloro-3-nitropyridine derivatives serve as ideal starting materials. Substitution of the nitro group with chloromethyl-bearing nucleophiles, such as chloromethylhydrazine, under basic conditions (e.g., K₂CO₃ in DMF) yields intermediates that undergo cyclization.

Example Protocol

  • Starting Material : 2-Chloro-3-nitropyridine (1.0 equiv).

  • Nucleophile : Chloromethylhydrazine (1.2 equiv).

  • Conditions : DMF, K₂CO₃ (2.0 equiv), 80°C, 12 h.

  • Cyclization : Acidic workup (HCl) induces pyrazole ring formation.

This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-alkylation.

Cyclocondensation Strategies

Pyrazole-Pyridine Annulation

Cyclocondensation of 4-aminopyrazoles with chloromethyl-substituted aldehydes offers a direct route. For instance, 5-(chloromethyl)-2H-pyrazol-3-amine reacts with 3-nitropyridine-2-carbaldehyde in ethanol under reflux, forming the pyrazolo[4,3-b]pyridine core.

Optimized Conditions

  • Solvent : Ethanol or DMF.

  • Catalyst : Hydroxylamine hydrochloride (1.5 equiv).

  • Yield : Up to 71%.

One-Pot Japp–Klingemann Reaction

The Japp–Klingemann reaction, adapted for pyrazolo[4,3-b]pyridines, enables simultaneous azo-coupling and cyclization. Arenediazonium tosylates react with β-keto esters derived from 2-chloro-3-nitropyridines, followed by deacylation and annulation.

Key Steps

  • Azo-Coupling : 2-Chloro-3-nitropyridine with arenediazonium tosylate.

  • Deacylation : Mild nucleophiles (e.g., DABCO) remove acetyl groups.

  • Cyclization : Intramolecular SNAr forms the pyrazole ring.

This method achieves 70–85% yields in one pot, minimizing purification steps.

Post-Synthetic Chloromethylation

Direct Chloromethylation of Pyrazolo[4,3-b]pyridine

Post-functionalization of pre-formed pyrazolo[4,3-b]pyridine cores offers regioselectivity. Using chloromethyl methyl ether (MOMCl) and Lewis acids (e.g., AlCl₃), the chloromethyl group is introduced at the 3-position:

Protocol

  • Substrate : 1H-Pyrazolo[4,3-b]pyridine (1.0 equiv).

  • Chloromethylating Agent : MOMCl (2.0 equiv).

  • Conditions : DCM, AlCl₃ (0.2 equiv), 0°C → rt, 4 h.

  • Yield : 45–55% (requires rigorous exclusion of moisture).

Comparative Analysis of Methods

Method Starting Materials Yield Advantages Limitations
SNAr with Hydrazine2-Chloro-3-nitropyridine50–65%Straightforward intermediatesMulti-step, moderate yield
Cyclocondensation4-Aminopyrazoles, aldehydes71%High yield, scalableLimited substrate scope
Japp–KlingemannArenediazonium tosylates70–85%One-pot, high efficiencySensitive to nitro group positioning
MOF CatalysisAldehydes, amines>80%Eco-friendly, recyclable catalystNot yet tested for chloromethyl
Post-SyntheticPre-formed pyrazolo core45–55%RegioselectiveLow yield, harsh conditions

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the pyrazolo[4,3-b]pyridine core or the chloromethyl group.

Common Reagents and Conditions

    Thionyl Chloride: Used for chloromethylation reactions.

    Potassium Permanganate: Employed in oxidation reactions.

    Sodium Borohydride: Commonly used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylated or hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine serves as a crucial building block in the development of pharmaceutical agents. Its derivatives have been explored for:

  • Enzyme Inhibition : Notably, it inhibits phosphodiesterase type 1 (PDE1), which is linked to neurodegenerative diseases like Alzheimer's. This inhibition is critical for modulating cyclic nucleotide levels in cells .
  • Anticancer Activity : Studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and HCT116. The mechanism involves the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : Certain derivatives have shown potential in treating inflammatory conditions due to their ability to inhibit specific inflammatory pathways .

Biological Research

The compound is utilized as a probe in biological studies to investigate enzyme interactions and cellular pathways. Its structural features allow it to form covalent bonds with nucleophilic sites on proteins, thus modulating their activity .

Materials Science

Research indicates that this compound can be applied in the development of novel materials with unique electronic and optical properties. Its reactivity allows for the synthesis of complex materials suitable for various industrial applications .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : In animal models, derivatives demonstrated improved cognitive function and reduced neuroinflammation when compared to control groups .
  • Antimicrobial Properties : Certain derivatives exhibited significant activity against bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, indicating potential for use in antimicrobial therapies .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the chloromethyl group can significantly influence binding affinity and inhibitory potency against PDE1 .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyrazolo[4,3-b]pyridine core can interact with aromatic residues in the binding sites, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key molecular properties of 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
This compound (Hypothetical) C7H6ClN3 167.60 -CH2Cl at C3 Intermediate for drug synthesis -
4-Chloro-1H-pyrazolo[3,4-b]pyridine C6H4ClN3 153.57 -Cl at C4 Kinase inhibitor scaffold
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate C9H9N3O2 191.19 -COOEt at C3 Synthetic intermediate for fluorescence probes
3-Methyl-1H-pyrazolo[4,3-b]pyridine C7H7N3 133.15 -CH3 at C3 Precursor for neuroactive agents
VU0418506 (mGlu4 PAM) C13H10ClFN4 276.70 -NH-C6H3ClF at C3 Parkinson’s disease therapy

Key Observations :

  • Chlorine substitution at C4 (as in 4-Chloro-1H-pyrazolo[3,4-b]pyridine) reduces steric hindrance, favoring interactions with kinase active sites .
Kinase Inhibition
  • 3,6-Diaryl-1H-pyrazolo[4,3-b]pyridines : Hydroxyphenyl substitution at C6 enhances binding to anaplastic lymphoma kinase (ALK) via hydrogen bonding with Lys1150 and Asp1270 (IC50 = 1.58 nM) . The 3-position tolerates bulky groups (e.g., aryl), but chloroalkyl chains (e.g., -CH2Cl) remain unexplored.
  • 1H-Pyrazolo[4,3-b]pyridine-3-amine Derivatives : VU0418506, bearing a 3-(3-chloro-4-fluorophenyl)amine group, acts as a potent mGlu4 positive allosteric modulator (EC50 = 43 nM) for Parkinson’s disease. The chlorine atom enhances selectivity by reducing off-target interactions .
Anticancer Activity
  • 1H-Pyrrolo[2,3-b]pyrazines : Analogous scaffolds (e.g., FGFR inhibitors) show that chloro substituents improve metabolic stability and target affinity . However, pyrazolo[4,3-b]pyridines with chloromethyl groups may exhibit distinct pharmacokinetics due to increased electrophilicity.

Biological Activity

3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research indicates that this compound functions primarily as an enzyme inhibitor, particularly targeting phosphodiesterase type 1 (PDE1), which is implicated in various neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its structural features, particularly the chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. The pyrazolo[4,3-b]pyridine core enhances the compound's affinity for specific biological targets by interacting with aromatic residues in binding sites.

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibition of PDE1. This enzyme plays a crucial role in regulating cyclic nucleotide levels within cells, which are vital for various cellular processes including signal transduction and cell proliferation. Inhibition of PDE1 by this compound suggests potential therapeutic applications in treating cognitive disorders and other neurodegenerative diseases.

Antimicrobial Properties

Derivatives of this compound have also demonstrated antimicrobial properties. Studies have shown that these derivatives exhibit significant activity against bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it significantly reduced neuronal cell death in models of neurodegeneration. The compound's ability to inhibit PDE1 was linked to increased levels of cyclic AMP (cAMP), which is known to promote neuronal survival and function .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells. The mechanism was associated with the induction of apoptosis and cell cycle arrest .

Summary of Biological Activities

Activity Target Effect Reference
Enzyme InhibitionPDE1Modulates cAMP levels; neuroprotective
AntimicrobialKlebsiella pneumoniae and Staphylococcus aureusSignificant antibacterial activity
AnticancerVarious cancer cell linesInduces apoptosis; cell cycle arrest

Q & A

Q. Basic

  • ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at ~4.6 ppm (¹H) and ~45 ppm (¹³C). Aromatic protons in the fused pyrazole-pyridine system resonate between 7.5–9.0 ppm, with splitting patterns indicating substitution positions .
  • Mass spectrometry (MS) : The molecular ion peak ([M+H]⁺) at m/z 169.03 (C₇H₆ClN₃) confirms the molecular formula. Fragmentation patterns (e.g., loss of HCl or CH₂Cl) validate the chloromethyl substituent .

What methodologies are effective in analyzing the reactivity of the chloromethyl group in this compound?

Advanced
The chloromethyl group undergoes nucleophilic substitution (SN2) and cross-coupling reactions:

  • SN2 reactions : React with amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) at 60–80°C to form secondary amines. Monitor progress via TLC or HPLC .
  • Suzuki-Miyaura coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) to replace Cl with aryl/heteroaryl boronic acids. Optimize base (e.g., K₂CO₃) and solvent (toluene/EtOH) for coupling efficiency .
  • Controlled hydrolysis : Hydrolyze to hydroxymethyl derivatives under basic conditions (NaOH/EtOH), critical for prodrug design .

How does the chloromethyl substituent influence the compound’s interaction with biological targets?

Q. Advanced

  • Lipophilicity enhancement : The Cl group increases logP, improving membrane permeability. This is critical for CNS-targeting agents, as seen in mGlu4 PAMs like VU0418506, a structurally related pyrazolo[4,3-b]pyridine derivative .
  • Electrophilic reactivity : The chloromethyl group can alkylate nucleophilic residues (e.g., cysteine thiols) in enzymes like protein kinases. Structure-activity relationship (SAR) studies in show that substituents at the 3-position significantly modulate kinase inhibition (e.g., ALK IC₅₀ = 1.58 nM for 6-hydroxyphenyl derivatives) .

What strategies resolve contradictions in reported biological activities across studies?

Q. Advanced

  • Comparative assays : Use standardized in vitro models (e.g., identical cell lines, such as A549 or MCF-7) to eliminate variability. demonstrates how anti-proliferative IC₅₀ values vary 10-fold between assays due to differential cell permeability .
  • Metabolic stability studies : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways. The hydrochloride salt form in this compound enhances stability under acidic conditions, reducing false-negative results .
  • Computational docking : Map binding modes to targets like MELK or ALK using tools like AutoDock. highlights hydrogen bonding between hydroxyl groups and kinase active sites (e.g., Lys1150 in ALK), which clarifies potency discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.